1-(2-Aminocyclohexyl)ethan-1-one hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminocyclohexyl)ethan-1-one hydrochloride typically involves the reaction of cyclohexanone with ammonia or an amine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminocyclohexyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Aminocyclohexyl)ethan-1-one hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Aminocyclohexyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminocyclohexyl)ethan-1-one hydrochloride
- 1-(2-Aminocyclopentyl)ethan-1-one hydrochloride
- 1-(2-Aminocyclohexyl)propan-1-one hydrochloride
Uniqueness
1-(2-Aminocyclohexyl)ethan-1-one hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclohexyl ring and amino group make it a versatile compound for various research applications .
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
1-(2-aminocyclohexyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h7-8H,2-5,9H2,1H3;1H |
InChI Key |
YCBNPUFQKMFTEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCC1N.Cl |
Origin of Product |
United States |
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